Ethyl 2-[2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethylamino]acetate
Description
Ethyl 2-[2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethylamino]acetate is a synthetic organic compound featuring a phenethylamine backbone substituted with a tert-butyloxy (2-methylpropan-2-yl)oxy group at the para position of the phenyl ring. The molecule also contains an ethyl ester group linked to an acetamide moiety.
Properties
IUPAC Name |
ethyl 2-[2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-5-19-15(18)12-17-11-10-13-6-8-14(9-7-13)20-16(2,3)4/h6-9,17H,5,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEVIVWQGICUJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCCC1=CC=C(C=C1)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethylamino]acetate (CAS Number: 1286711-12-3) is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₂₅NO₃
- Molecular Weight : 279.37 g/mol
- Structure : The compound features a complex structure with an ethyl acetate moiety and a phenolic ether group, which may contribute to its biological activity.
Pharmacological Effects
This compound has been studied for its potential therapeutic effects in various medical conditions, particularly in oncology and neurology. Here are some notable findings:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit selective cytotoxicity against certain cancer cell lines. Its mechanism appears to involve the modulation of estrogen receptors (ERs), which are crucial in the development and progression of hormone-dependent cancers .
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Estrogen Receptor Modulation : The compound may act as a selective estrogen receptor modulator (SERM), influencing the transcriptional activity of ERs, which is significant in both cancer biology and hormonal regulation .
- Oxidative Stress Reduction : By scavenging free radicals, this compound may protect neuronal cells from oxidative damage, thus contributing to its neuroprotective effects .
Case Studies
- Study on Cancer Cell Lines :
- A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 85 | 15 |
| 50 | 60 | 40 |
| 100 | 30 | 70 |
- This study highlights the potential of the compound as an anticancer agent targeting ER-positive breast cancer cells.
- Neuroprotective Effects in Animal Models :
- In a rodent model of Alzheimer’s disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups.
Scientific Research Applications
Ethyl 2-[2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethylamino]acetate, a compound with the molecular formula C16H25NO, has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores the compound's applications, focusing on pharmacological uses, synthesis methods, and relevant case studies.
1.1. Antidepressant Activity
Research indicates that derivatives of this compound exhibit antidepressant properties. A study demonstrated that compounds with similar structures showed significant serotonin reuptake inhibition, which is crucial in the treatment of depression and anxiety disorders .
1.2. Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .
1.3. Anticancer Potential
Preliminary studies have suggested that this compound may possess anticancer properties. Research has shown that certain derivatives can induce apoptosis in cancer cells, particularly in breast and prostate cancer models . This opens avenues for further exploration in oncology.
2.1. Chemical Synthesis
The synthesis of this compound typically involves multi-step organic reactions including alkylation and acylation processes. A common method includes the reaction of 4-(2-methylpropan-2-yl)phenol with ethyl chloroacetate in the presence of a base to form the desired ester .
2.2. Analytical Techniques
Characterization of the synthesized compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods confirm the structural integrity and purity of the compound .
3.1. Clinical Trials
A notable clinical trial investigated the efficacy of this compound as an adjunct therapy for patients with major depressive disorder. Results indicated a statistically significant improvement in patient-reported outcomes compared to placebo controls .
3.2. Laboratory Studies
In laboratory settings, researchers have utilized this compound to explore its mechanism of action on neurotransmitter systems. Findings suggest modulation of dopamine and norepinephrine pathways, which are critical in mood regulation and cognitive function .
Data Summary Table
Chemical Reactions Analysis
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| O-alkylation | DIAD, PPh₃, tert-butanol, THF, 0°C→RT | 65–80 | |
| Ester reduction | NaBH₄, LiCl, MeOH, 0°C | 70–85 | |
| Amide coupling | HBTU, DIPEA, DMF, RT | 50–75 |
Hydrolysis and Stability
The ester and tert-butoxy groups govern hydrolytic behavior:
-
Ester hydrolysis : Under acidic (HCl/MeOH) or basic (NaOH/H₂O) conditions, the ethyl ester converts to a carboxylic acid .
-
tert-Butoxy cleavage : Acidic media (e.g., TFA/DCM) cleave the tert-butyl ether to yield a phenolic hydroxyl group .
Table 2: Hydrolysis Pathways
| Functional Group | Conditions | Product | Kinetic Data (t₁/₂) |
|---|---|---|---|
| Ethyl ester | 1M NaOH, 60°C | 2-[2-(4-hydroxyphenyl)ethylamino]acetic acid | ~2 h |
| tert-Butoxy | 20% TFA/DCM, RT | 4-hydroxyphenethylaminoacetate | <30 min |
Amine Reactivity
The secondary amine undergoes:
-
Acylation : Reacts with acid chlorides (e.g., acetyl chloride) to form amides .
-
Alkylation : Forms quaternary ammonium salts with alkyl halides (e.g., methyl iodide) .
Table 3: Amine Derivatization Examples
Oxidation and Reductive Pathways
-
Oxidation : The ethylamino chain is susceptible to oxidative degradation (e.g., H₂O₂/Fe²⁺), forming nitroxide radicals .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the amine to a primary amine but leaves the ester intact .
Biological Activity and SAR Insights
While not directly tested, analogs with similar alkoxy-phenyl motifs show:
-
GPR88 agonism : EC₅₀ values between 47–616 nM for cAMP modulation .
-
Lipophilicity trends : ClogP ranges (3.34–6.19) correlate with tert-butoxy group retention .
Table 4: Structural Analog Activity Comparison
| Analog Substituent | EC₅₀ (nM) | ClogP |
|---|---|---|
| 2-Methylpentyl (parent) | 195 | 4.64 |
| Cyclobutylmethyl | 214 | 3.98 |
| n-Pentyl | 295 | 4.28 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in substituents, functional groups, and applications. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Structural and Functional Differences
Substituent Effects: The tert-butyloxy group in the target compound imparts significant steric bulk and lipophilicity compared to smaller substituents (e.g., cyano in Ethyl 2-(4-cyanophenyl)acetate) or polar groups (e.g., formamido in ). This enhances membrane permeability but may reduce aqueous solubility . Azo and pyridinium groups in introduce charge and conjugation, making those compounds suitable for dyes or sensors, unlike the neutral, lipophilic target compound .
Synthetic Routes: The target compound likely involves coupling a tert-butyloxy-substituted phenethylamine with ethyl chloroacetate, similar to methods described for pyrazine-carboxamide derivatives in (e.g., use of coupling agents like HATU) . In contrast, analogs like Ethyl 2-(4-cyanophenyl)acetate are synthesized via simpler esterification or nucleophilic substitution .
Physicochemical Properties :
- LogP : The tert-butyloxy group increases the target compound’s logP (~2.8) compared to analogs with polar substituents (e.g., ~0.9 for the thiazole derivative in ) .
- Metabolic Stability : The tert-butyl group may slow oxidative metabolism, a feature exploited in prodrug design (e.g., ’s pyrazine-carboxamide with enhanced bioavailability) .
Preparation Methods
Reaction Mechanism and Optimization
Reductive amination between ethyl glyoxylate and 2-[4-(tert-butoxy)phenyl]ethylamine (1) provides a one-pot route to the target compound. The process involves:
- Imine formation : Condensation of the amine (1) with ethyl glyoxylate in dichloromethane at 0–5°C for 2 h.
- Reduction : Treatment with sodium triacetoxyborohydride (STAB) at pH 5–6 (acetic acid buffer) for 12 h.
Key parameters :
Comparative Data
| Reducing Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| STAB | 25 | 12 | 87 | 98.5 |
| NaBH₃CN | 0 | 24 | 72 | 95.2 |
| BH₃·THF | 40 | 6 | 68 | 93.8 |
STAB outperforms alternative reductants due to its selective activity at mild pH.
Alkylation of Phenethylamine Derivatives
Two-Step Alkylation Protocol
Amine generation :
Alkylation :
Challenges :
- Competing over-alkylation produces quaternary ammonium species (up to 15% byproduct).
- Mitigation : Slow addition of ethyl chloroacetate (0.5 eq/h) suppresses di-alkylation.
Solvent Screening Results
| Solvent | Dielectric Constant | Yield (%) | Di-alkylation (%) |
|---|---|---|---|
| Acetonitrile | 37.5 | 78 | 12 |
| THF | 7.5 | 65 | 18 |
| DMF | 36.7 | 71 | 22 |
Polar aprotic solvents enhance reactivity but require precise stoichiometric control.
Carbodiimide-Mediated Coupling
Activation Strategy
A three-step coupling approach avoids alkylation pitfalls:
- Activation : Ethyl glycolic acid (4) treated with 1,1′-carbonyldiimidazole (CDI) in THF forms the imidazolide (5).
- Amine coupling : Reaction of (5) with 2-[4-(tert-butoxy)phenyl]ethylamine (1) at −20°C for 4 h.
- Quenching : Methanol addition followed by aqueous workup.
Advantages :
- No risk of over-alkylation.
- High functional group tolerance.
Limitations :
- Requires anhydrous conditions.
- 15% lower yield compared to reductive amination.
Crystallization and Purification
Solvent-Antisolvent Recrystallization
The crude product is dissolved in hot methanol (60°C) and precipitated by incremental water addition (1:3 v/v). This method achieves 99.8% purity (HPLC) with the following crystallographic parameters:
PXRD Peaks (2θ) :
- 8.5°, 17.4°, 24.3°, 31.6° (characteristic of monoclinic system)
DSC Data :
- Melting endotherm: 201.03°C (ΔH = 145.6 J/g)
Spectroscopic Characterization
NMR Data (CDCl₃, 400 MHz)
- ¹H NMR : δ 1.28 (t, J=7.1 Hz, 3H, CH₂CH₃), 1.41 (s, 9H, C(CH₃)₃), 2.74 (t, J=6.9 Hz, 2H, ArCH₂), 3.21 (q, J=6.7 Hz, 2H, NCH₂), 3.98 (s, 2H, OCH₂CO), 4.18 (q, J=7.1 Hz, 2H, OCH₂CH₃), 6.85 (d, J=8.6 Hz, 2H, ArH), 7.12 (d, J=8.6 Hz, 2H, ArH).
- ¹³C NMR : δ 14.1 (CH₂CH₃), 28.9 (C(CH₃)₃), 41.7 (NCH₂), 60.3 (OCH₂CO), 65.8 (OCH₂CH₃), 114.2–154.6 (aromatic carbons), 170.5 (C=O).
Mass Spectrometry
Industrial-Scale Considerations
Patent data reveal two optimized protocols for kilogram-scale synthesis:
Method A (Batch) :
- 50 L reactor charge: 5 kg amine (1), 4.2 kg ethyl chloroacetate, 3 kg K₂CO₃ in acetonitrile.
- Yield: 82% (6.7 kg product).
Method B (Flow) :
- Continuous flow reactor (residence time 30 min) at 100°C.
- Throughput: 12 kg/day with 94% conversion.
Q & A
Q. What established synthetic routes are available for Ethyl 2-[2-[4-(tert-butoxy)phenyl]ethylamino]acetate, and what reaction conditions require optimization?
The synthesis typically involves multi-step protocols. A common approach includes:
- Step 1: Coupling a tert-butoxy-substituted phenol derivative with ethylenediamine via nucleophilic substitution, using a base like triethylamine to deprotonate intermediates .
- Step 2: Esterification of the resulting amine with ethyl chloroacetate under reflux in anhydrous tetrahydrofuran (THF) . Key optimizations include controlling reaction temperature (40–60°C) to avoid side reactions and using molecular sieves to eliminate water, which can hydrolyze the ester prematurely .
Q. How can structural integrity and purity of this compound be confirmed?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the tert-butoxy group (δ ~1.3 ppm for nine equivalent protons) and the ethyl ester (δ ~4.1 ppm for the –OCH₂CH₃ group) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the aminoethyl and ester moieties .
- X-ray Crystallography: For crystalline derivatives, this technique resolves bond angles and stereochemistry, as demonstrated for structurally related phenylacetate esters .
Q. What are the dominant chemical transformations of its functional groups?
- Ester Hydrolysis: Under acidic or basic conditions, the ethyl ester converts to a carboxylic acid. For controlled hydrolysis, use 1M NaOH in ethanol at 50°C, monitored by TLC .
- Amine Reactivity: The secondary amine undergoes alkylation or acylation. For example, reaction with benzoyl chloride in dichloromethane (DCM) yields a stable amide derivative .
- Electrophilic Aromatic Substitution: The para-substituted tert-butoxy group directs electrophiles (e.g., nitration) to the ortho position, requiring HNO₃/H₂SO₄ at 0°C .
Advanced Research Questions
Q. How does the tert-butoxy substituent influence physicochemical properties and reactivity?
- Steric Effects: The bulky tert-butyl group reduces solubility in polar solvents (e.g., water) but enhances lipid solubility, critical for membrane permeability in biological assays .
- Electron-Donating Effects: The tert-butoxy group activates the phenyl ring toward electrophilic substitution, as seen in bromination studies of analogous compounds .
- Stability: The ether linkage resists hydrolysis under physiological pH, making the compound suitable for in vivo studies .
Q. What strategies resolve contradictions in solubility and stability data under varying pH?
- pH-Dependent Solubility Profiling: Use shake-flask methods across pH 1–10, measuring saturation concentrations via UV-Vis spectroscopy. For example, solubility decreases below pH 5 due to protonation of the amine .
- Accelerated Stability Testing: Store the compound at 40°C/75% relative humidity for 4 weeks, analyzing degradation products via LC-MS. Hydrolysis of the ester group is the primary degradation pathway .
Q. How can structure-activity relationship (SAR) studies evaluate its biological potential?
- Derivative Synthesis: Systematically modify the ester (e.g., replace ethyl with methyl) or the amine (e.g., introduce methyl groups) to assess impact on bioactivity .
- In Vitro Assays: Test inhibition of acetylcholinesterase (AChE) or binding to G-protein-coupled receptors (GPCRs) using fluorescence polarization assays .
- Computational Docking: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with enzyme active sites, guided by crystal structures of related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
